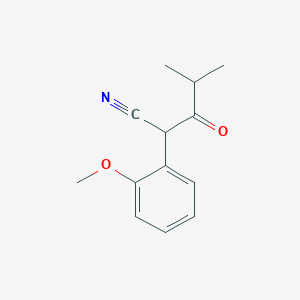

2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile

Description

2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile is an organic compound characterized by a methoxy-substituted phenyl ring, a methyl group at the fourth carbon, a ketone group at the third position, and a nitrile terminus. The methoxy group at the ortho position of the phenyl ring introduces steric and electronic effects, while the nitrile and ketone functionalities enhance its reactivity in nucleophilic additions or cyclization reactions.

Properties

IUPAC Name |

2-(2-methoxyphenyl)-4-methyl-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9(2)13(15)11(8-14)10-6-4-5-7-12(10)16-3/h4-7,9,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXFCLVNJAMKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C#N)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile typically involves the reaction of 2-methoxybenzaldehyde with a suitable nitrile compound under specific conditions. One common method is the Knoevenagel condensation, where 2-methoxybenzaldehyde reacts with malononitrile in the presence of a base such as piperidine . The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and aldehydes.

Reduction: Primary amines and secondary amines.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the methoxy group, which can participate in electron-donating interactions, and the nitrile group, which can act as an electron-withdrawing group. These interactions can modulate the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

2-(2-Methoxyphenyl)pyridine-1-oxide (Compound 6)

Structural Similarities :

- Both compounds feature a 2-methoxyphenyl group.

- The nitrile and ketone in the target compound contrast with the pyridine oxide moiety in Compound 4.

Key Differences :

- Chirality and Resolution : Compound 6 lacks a substituent at the C-3 position, preventing chiral resolution even at –50°C. In contrast, the methyl group at C-4 and ketone at C-3 in the target compound may influence its stereochemical stability, though direct data are unavailable .

- Reactivity : The nitrile group in the target compound offers pathways for further functionalization (e.g., hydrolysis to carboxylic acids), whereas the pyridine oxide in Compound 6 may participate in hydrogen bonding or redox reactions .

(2Z)-2-({[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile

Structural Similarities :

- Both compounds share the 3-oxopentanenitrile backbone.

- Aromatic substituents (methoxyphenyl vs. bromophenyl-thiazole) dominate their structures.

Key Differences :

25X-NBOMe Series (e.g., 25I-NBOMe)

Structural Similarities :

- Both classes incorporate methoxy-substituted phenyl rings.

- The NBOMe series includes a benzylamine group, contrasting with the nitrile-terminated chain in the target compound.

Key Differences :

- Biological Impact: NBOMe compounds are potent serotonin receptor agonists with hallucinogenic effects, driven by the benzylamine and halogen substituents. The target compound’s nitrile and ketone groups likely preclude similar psychoactivity, redirecting its utility toward non-CNS applications .

- Synthetic Pathways : NBOMe derivatives are synthesized via reductive amination, whereas the target compound’s nitrile group suggests preparation through cyanation or aldol-like condensations .

5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone

Structural Similarities :

- Both compounds feature ketone groups and aromatic substituents.

Key Differences :

- Application: The cyclopentanone derivative is a key intermediate in fungicide (metconazole) production, leveraging its sterically hindered ketone for regioselective reactions. The target compound’s linear chain and nitrile group may instead facilitate nucleophilic substitutions or cyclizations .

- Ring Structure: The cyclopentanone core in the chlorophenyl derivative imposes conformational constraints absent in the acyclic target compound .

Biological Activity

2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile, a member of the ketonitrile class, is characterized by its unique chemical structure featuring a methoxyphenyl group and a nitrile functional group. The molecular formula of this compound is C12H13NO2. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and interactions with biological macromolecules.

The specific arrangement of functional groups in this compound contributes to its distinctive chemical reactivity and biological activity. The presence of the methoxy group enhances solubility in organic solvents, which may influence its biological interactions.

Biological Activity and Therapeutic Potential

The biological activity of this compound has not been extensively studied; however, its structural similarities to other bioactive compounds suggest potential applications. For instance, compounds with similar structures have shown promise in various therapeutic areas, including:

- Anti-inflammatory effects : Some ketonitriles are known to modulate inflammatory pathways.

- Antimicrobial properties : Certain derivatives exhibit activity against various pathogens.

- Enzyme inhibition : Potential interactions with enzymes could lead to therapeutic applications in metabolic disorders.

Interaction Studies

Interaction studies involving this compound focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies aim to assess how the compound interacts with specific enzymes or receptors, providing insights into its potential therapeutic roles.

Table 1: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methyl-3-oxopentanenitrile | Ketonitrile with a methyl group | Lacks methoxy substitution |

| 3-(4-Methoxyphenyl)-3-oxopropanenitrile | Similar methoxy substitution | Different chain length affects reactivity |

| 2-Methyl-4-oxopentanenitrile | Methyl substitution at a different position | Alters steric hindrance and electronic properties |

| 3-Cyanobenzophenone | Contains a cyanide group instead of nitrile | Exhibits distinct reactivity due to cyanide |

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research highlights the biological potential of similar compounds. For example:

- Study on Ketonitriles : A study demonstrated that certain ketonitriles exhibited significant anti-inflammatory activity in vitro, suggesting that structural modifications could enhance their therapeutic efficacy.

- Antimicrobial Activity : Research on structurally related compounds indicated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Enzyme Interaction : Investigations into enzyme inhibition revealed that some ketonitriles can effectively inhibit key metabolic enzymes, leading to potential applications in metabolic disorders.

Q & A

Q. What are the common synthetic routes for 2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic addition or condensation reactions. For example, malonate derivatives (e.g., dimethyl malonate) can react with substituted phenyl ketones under basic conditions to form β-ketonitrile scaffolds. A similar approach is seen in the synthesis of dimethyl 2-((2-methoxyphenyl)-λ³-iodanylidene) malonate, where iodobenzene derivatives are coupled with malonate esters . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Catalysts : Base catalysts like K₂CO₃ or NaH improve yield.

- Temperature control : Reactions often proceed at 60–80°C to avoid side products.

Purity can be confirmed via HPLC or GC-MS, with yields typically ranging from 50–75% under optimized conditions .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), ketone (δ ~200–210 ppm in ¹³C), and nitrile (δ ~110–120 ppm in ¹³C) groups.

- IR : Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹).

- Crystallography :

Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. Software like SHELXL refines structures and validates hydrogen bonding patterns . For example, weak C–H···N interactions in related nitriles stabilize crystal packing .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform intermolecular interaction studies?

Q. How do discrepancies in crystallographic data arise during structure determination, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from:

- Disordered atoms : Common in flexible methoxy or methyl groups.

- Twinned crystals : Misindexing due to pseudo-symmetry.

Resolution strategies : - Validation tools : PLATON’s ADDSYM detects missed symmetry; check Rint > 5% for twinning .

- Refinement constraints : Use SHELXL’s PART指令 to model disorder .

- Complementary data : Pair SCXRD with solid-state NMR to validate H-atom positions .

Q. What experimental designs are suitable for studying the reactivity of the nitrile and ketone groups in this compound?

- Methodological Answer :

- Nitrile reactivity :

- Hydrolysis : React with H₂SO₄/H₂O to form amides or carboxylic acids; monitor via FTIR loss of C≡N peak.

- Nucleophilic addition : Grignard reagents add to nitriles to form ketones.

- Ketone reactivity :

- Reduction : NaBH₄ or LiAlH₄ reduces ketones to secondary alcohols; track by ¹H NMR (δ ~1.5 ppm for -CH(OH)-).

Kinetic studies (e.g., UV-Vis monitoring) quantify reaction rates under varying pH/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.